molecular formula C20H26N6OS B11145004 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(methylsulfanyl)butanamide

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(methylsulfanyl)butanamide

Cat. No.: B11145004
M. Wt: 398.5 g/mol
InChI Key: IISZDQTWZVGZEY-UHFFFAOYSA-N
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(methylsulfanyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a benzimidazole moiety and a butanamide chain with a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(methylsulfanyl)butanamide typically involves multi-step organic reactions One common route starts with the preparation of the 4,6-dimethyl-2-pyrimidinylamine, which is then reacted with a benzimidazole derivative

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine or benzimidazole rings.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(methylsulfanyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinamine: Shares the pyrimidine core but lacks the benzimidazole and butanamide moieties.

    1-Methyl-1H-benzimidazole: Contains the benzimidazole structure but without the pyrimidine and butanamide components.

    4-(Methylsulfanyl)butanamide: Features the butanamide chain with a methylsulfanyl group but lacks the pyrimidine and benzimidazole rings.

Uniqueness

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(methylsulfanyl)butanamide is unique due to its combination of a pyrimidine ring, benzimidazole moiety, and a butanamide chain with a methylsulfanyl group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C20H26N6OS

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[(1-methylbenzimidazol-2-yl)methyl]-4-methylsulfanylbutanamide

InChI

InChI=1S/C20H26N6OS/c1-13-11-14(2)23-20(22-13)25-16(9-10-28-4)19(27)21-12-18-24-15-7-5-6-8-17(15)26(18)3/h5-8,11,16H,9-10,12H2,1-4H3,(H,21,27)(H,22,23,25)

InChI Key

IISZDQTWZVGZEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(CCSC)C(=O)NCC2=NC3=CC=CC=C3N2C)C

Origin of Product

United States

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